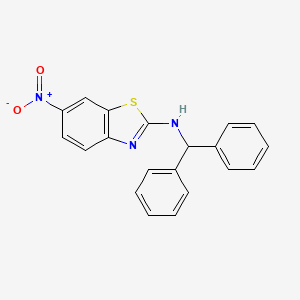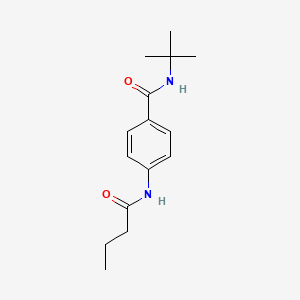![molecular formula C16H15ClN2O4S B4930461 N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B4930461.png)
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as CPIMA, is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. CPIMA is a non-natural amino acid that has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase synthesis. In
Mécanisme D'action
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes, particularly proteases and kinases, which are involved in various biological processes. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the disruption of various biological pathways, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a variety of biochemical and physiological effects. Inhibition of proteases and kinases can lead to the disruption of various biological pathways, which can be beneficial in certain disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its ability to selectively inhibit enzymes, which can be beneficial in the development of targeted therapies. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have good stability and bioactivity, which makes it an attractive candidate for drug development. However, one limitation of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for the research and development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine. One potential area of research is the development of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine-based inhibitors for specific enzymes involved in disease states. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be incorporated into peptide-based drugs to enhance their stability and bioactivity. Further research is also needed to explore the potential anti-inflammatory effects of N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acid is attached to a solid support and the peptide chain is elongated step-by-step. In solution-phase synthesis, the amino acid is dissolved in a solvent and reacted with other reagents to form the peptide bond. Both methods have been successfully used to synthesize N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine, with SPPS being the preferred method due to its efficiency and ease of purification.
Applications De Recherche Scientifique
N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and peptide-based drugs. N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used to develop inhibitors for various enzymes, including proteases and kinases, which are involved in various biological processes. Additionally, N-[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]alanine has been incorporated into peptide-based drugs to enhance their stability and bioactivity.
Propriétés
IUPAC Name |
2-[[[(4-chlorophenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11(16(20)21)18-15(12-5-3-2-4-6-12)19-24(22,23)14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJYRBBPLOPBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-benzoyl-1-(4-bromophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4930398.png)
![2-[{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4930408.png)


![2-fluoro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4930425.png)

![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-bromo-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4930471.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)